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An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol and Its
Structurally Related Compounds for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (2-amino-5-bromo-3-
methoxyphenyl)methanol, a key chemical intermediate, and its structurally related analogs. It
is intended for researchers, scientists, and professionals in drug development and materials
science who utilize substituted aminophenylmethanols and their derivatives as versatile
building blocks for novel molecular entities.

The Core Scaffold: (2-Amino-5-bromo-3-
methoxyphenyl)methanol

(2-Amino-5-bromo-3-methoxyphenyl)methanol, identified by CAS number 953039-12-8, is a
substituted aromatic compound featuring a highly functionalized benzene ring.[1][2] Its
structure is characterized by the presence of an aminomethyl group (-CH20H), an amino group
(-NHz), a bromine atom (-Br), and a methoxy group (-OCHs) strategically positioned on the
phenyl ring. This unique arrangement of electron-donating (amino, methoxy) and electron-
withdrawing (bromo) groups, along with the reactive benzylic alcohol, makes it a valuable
intermediate in organic synthesis.
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The inherent reactivity of its functional groups allows for a wide range of chemical
transformations. The amino group can undergo diazotization, acylation, and alkylation; the
benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving
group for nucleophilic substitution; and the bromine atom can participate in cross-coupling
reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of
diverse substituents.

Physicochemical Properties

Property Value Source
CAS Number 953039-12-8 [1]
Molecular Formula CsH10BrNO:2 [1]
Purity Typically =295% [3]

A Landscape of Structurally Related Compounds

The utility of (2-amino-5-bromo-3-methoxyphenyl)methanol is amplified by the accessibility
of a diverse array of structural analogs. These related compounds, often differing by a single
functional group or substitution pattern, provide a toolkit for systematically investigating
structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of
advanced materials.

Key Structural Analogs and Derivatives
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Key Differentiating

Compound Name CAS Number
Feature(s)
(2-Amino-5-
20712-12-3 Lacks the 3-methoxy group.[4]
bromophenyl)methanol
) Features a second bromine
(2-Amino-3,5- L
] 50739-76-9 atom at the 3-position instead
dibromophenyl)methanol
of a methoxy group.[5]
(2-Amino-5- The parent compound, lacking
55414-72-7 _
methoxyphenyl)methanol the 5-bromo substituent.[6]

(2-Amino-3-bromo-5-

methoxyphenyl)methanol

2173075-90-4

An isomer with the positions of
the bromo and methoxy

groups interchanged.[7]

(2-Amino-5-bromo-3-

The benzylic alcohol is

methoxyphenyl)- 177734373 oxidized to a benzophenone
phenylmethanone derivative.[8]
) ) The benzylic alcohol is
2-Amino-3-methoxybenzoic ] ]
3177-80-8 replaced by a carboxylic acid

acid

group.[9]

Synthetic Strategies and Methodologies

The synthesis of (2-amino-5-bromo-3-methoxyphenyl)methanol and its analogs typically

involves a multi-step sequence starting from commercially available precursors. A common

strategy involves the functionalization of a substituted nitrobenzene, followed by reduction of

the nitro group to an amine.

General Synthetic Workflow

A plausible and efficient route to this class of compounds begins with a substituted methoxy-

nitrobenzoic acid. The sequence of reactions—bromination, nitro group reduction, and

carboxylic acid reduction—can be strategically ordered to achieve the desired substitution

pattern. The causality behind this choice lies in the directing effects of the substituents on the
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aromatic ring during electrophilic substitution (e.g., bromination) and the chemoselectivity of the
reduction steps.

Substituted
Nitrobenzoic Acid

Br2/FeBr3 or NBS

(Electrophilic Brominatiora

SnCI2/HCI or H2/Pd-C

Nitro Group Reduction
(e.g., H2/Pd-C)

Selective Reducing Agent

(e.g., LiAlH4, BH3-THF)

i

Target Molecule:
(2-Amino-5-bromo-3-methoxyphenyl)methanol

[Carboxylic Acid Reductiorg

Click to download full resolution via product page

Caption: Generalized synthetic workflow for preparing substituted aminophenylmethanols.

Protocol: Reduction of a Nitrobenzoic Acid Precursor

This protocol describes the reduction of a nitro group in the presence of a carboxylic acid, a
key transformation in the synthesis of related aminobenzoic acids which are precursors to the
title compound's analogs. The procedure is adapted from the synthesis of 2-amino-5-
methoxybenzoic acid.[10]
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Objective: To selectively reduce the nitro group of a substituted nitrobenzoic acid to an amine.
Materials:

5-Methoxy-2-nitrobenzoic acid (reactant)
10% Palladium on carbon (Pd/C) (catalyst)
Tetrahydrofuran (THF), anhydrous (solvent)
Hydrogen (Hz2) gas supply (e.g., balloon)
Celite or a similar filter aid

Round-bottom flask

Magnetic stirrer and stir bar

Filtration apparatus (e.g., Buchner funnel)
Procedure:

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0
g, 152.2 mmol) in anhydrous THF (250 mL).[10]

Catalyst Addition: Carefully add 10% Pd/C (e.g., 300 mg) to the solution. The catalyst should
be handled with care as it can be pyrophoric.

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of
hydrogen using a balloon.

Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 18
hours.[10] The reaction progress can be monitored by thin-layer chromatography (TLC) or
liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the
starting material.

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst. Wash the Celite pad with additional THF to ensure complete

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/synthesis/pse-f764e83bfc954d11ce533g78871d5c92
https://www.benchchem.com/synthesis/pse-f764e83bfc954d11ce533g78871d5c92
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

recovery of the product.

« |solation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-
amino-5-methoxybenzoic acid, which can be purified further by recrystallization if necessary.
[10]

Trustworthiness of the Protocol: This hydrogenation method is a well-established and reliable
method for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst (Pd/C)
simplifies purification, as it can be easily removed by filtration. The reaction is typically high-
yielding (often >95%) and proceeds under mild conditions.[10]

Applications in Medicinal Chemistry and Drug
Discovery

The aminobenzyl alcohol scaffold and its oxidized form, the aminobenzoic acid, are considered
"privileged structures" in medicinal chemistry. They are key components in a wide range of
biologically active molecules. The diverse substitution patterns available for the (2-amino-5-
bromo-3-methoxyphenyl)methanol family allow for fine-tuning of steric and electronic
properties, which is critical for optimizing ligand-receptor interactions.

While specific biological activities for the title compound are not extensively documented in
publicly available literature, its structural motifs are present in compounds targeting various
biological systems. The amino and hydroxyl/carboxyl groups can act as hydrogen bond donors
and acceptors, while the aromatic ring can engage in tt-stacking interactions with biological
targets. The bromine atom can serve as a handle for further synthetic modifications or enhance
binding affinity through halogen bonding.

ﬁZ-Amino-S-bromo-S-methoxyphenyl)methanoh
Scaffold

Derivatization of -NH2 and -OH Modification of aromatic ring Bioisosteric replacement Halogenated scaffold
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Caption: Potential applications of the core scaffold in drug discovery programs.

For instance, the related 2-amino-3-methoxybenzoic acid is a known intermediate in the
synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes,
and in the development of cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors as potential
antitumor agents.[11] This underscores the value of this chemical family as starting points for
the synthesis of complex, pharmacologically active molecules.[11]

Conclusion and Future Directions

(2-Amino-5-bromo-3-methoxyphenyl)methanol and its related compounds represent a
versatile and valuable class of chemical building blocks. The strategic placement of multiple
reactive functional groups on a single aromatic scaffold provides a platform for the efficient
construction of complex molecular architectures. For researchers in drug discovery, these
compounds offer a rich starting point for fragment-based design and lead optimization
campaigns. The ability to systematically vary substituents around the core scaffold is essential
for probing structure-activity relationships and developing potent and selective therapeutic
agents. Future research will likely focus on expanding the library of derivatives through
advanced synthetic methodologies, including late-stage functionalization and biocatalysis, and
on exploring their applications in novel therapeutic areas and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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